N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide
Description
N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of a triazolopyridine core, a chloro substituent at the 6-position, and a sulfonamide group attached to a pent-4-ene chain
Properties
IUPAC Name |
N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide | |
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| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2S/c1-2-3-4-7-20(18,19)14-8-12-16-15-11-6-5-10(13)9-17(11)12/h2,5-6,9,14H,1,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERIFGVJJLFZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCS(=O)(=O)NCC1=NN=C2N1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide typically involves the following steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like ethanol or acetic acid.
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Chlorination: : The introduction of the chloro substituent at the 6-position of the triazolopyridine core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically performed at elevated temperatures to ensure complete chlorination.
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Sulfonamide Formation: : The final step involves the reaction of the chlorinated triazolopyridine intermediate with pent-4-ene-1-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pent-4-ene chain, leading to the formation of epoxides or hydroxylated derivatives. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
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Reduction: : Reduction reactions can target the sulfonamide group or the triazolopyridine core. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
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Substitution: : The chloro substituent at the 6-position can be replaced by other nucleophiles through substitution reactions. Typical reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, acetic acid as solvent, room temperature to reflux conditions.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, low temperatures (0-25°C).
Substitution: NaN3, KSCN, dimethylformamide (DMF) as solvent, elevated temperatures (50-100°C).
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced sulfonamide derivatives, reduced triazolopyridine derivatives.
Substitution: Azido derivatives, thiocyanate derivatives.
Scientific Research Applications
N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide has a wide range of applications in scientific research:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
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Medicine: : The compound is studied for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for the treatment of various diseases.
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Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The triazolopyridine core and the sulfonamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]but-4-ene-1-sulfonamide
- N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]hex-4-ene-1-sulfonamide
- N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-yne-1-sulfonamide
Uniqueness
N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]pent-4-ene-1-sulfonamide stands out due to its specific combination of a triazolopyridine core, a chloro substituent, and a pent-4-ene sulfonamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
